![molecular formula C15H11ClF2N2OS2 B2809404 (Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 899362-40-4](/img/structure/B2809404.png)
(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of benzo[d]thiazol derivatives, which include “(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide”, has been investigated for their potential antidepressant and anticonvulsant effects .Molecular Structure Analysis
The molecular structure of this compound includes a benzo[d]thiazol ring, which is a heterocyclic aromatic hydrocarbon containing phenyl and thiazole rings, as well as sulfur and nitrogen atoms in their structures .Scientific Research Applications
- Thiazole derivatives, including the compound , have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit cancer cell growth and induce apoptosis. The specific mechanism of action may involve interference with cell signaling pathways or DNA replication processes .
- Some thiazole-based compounds exhibit antioxidant activity. These molecules can scavenge free radicals, protecting cells from oxidative damage. The compound’s structure likely contributes to its antioxidant potential, making it relevant for health and disease prevention .
- Thiazole derivatives have been investigated for their use in organic field-effect transistors (OFETs). The compound’s electronic properties, such as charge transport and energy levels, make it interesting for applications in organic electronics and optoelectronics .
- Thiazoles have been studied as potential antimicrobial agents. The compound’s structure may influence its ability to inhibit bacterial or fungal growth. Researchers explore its effectiveness against specific pathogens and its potential use in pharmaceuticals or disinfectants .
- Thiazoles play a crucial role in medicinal chemistry. The compound’s structural features make it relevant for drug design. Researchers investigate modifications to enhance its pharmacological properties, such as bioavailability, target specificity, and safety profiles .
- PDT is a cancer treatment that involves using light-activated compounds to selectively destroy cancer cells. Thiazole derivatives, including the compound , have been explored as potential photosensitizers for PDT. Their ability to generate reactive oxygen species upon light exposure makes them valuable in this context .
Anticancer Activity
Antioxidant Properties
Organic Electronics and Semiconductors
Antimicrobial Effects
Drug Design and Discovery
Photodynamic Therapy (PDT)
Mechanism of Action
properties
IUPAC Name |
5-chloro-N-(4,6-difluoro-3-propyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2OS2/c1-2-5-20-13-9(18)6-8(17)7-11(13)23-15(20)19-14(21)10-3-4-12(16)22-10/h3-4,6-7H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUTYOGNFQCHCSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2SC1=NC(=O)C3=CC=C(S3)Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-5-chloro-N-(4,6-difluoro-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide |
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